molecular formula C15H25NO B1385391 N-[2-(Pentyloxy)benzyl]-2-propanamine CAS No. 1040683-40-6

N-[2-(Pentyloxy)benzyl]-2-propanamine

Cat. No. B1385391
CAS RN: 1040683-40-6
M. Wt: 235.36 g/mol
InChI Key: WAQVTEOEUPUBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Pentyloxy)benzyl]-2-propanamine (NBP) is a compound that has been used in scientific research since the late 1980s. NBP is a derivative of the amino acid phenylalanine and is a member of the class of compounds known as phenylpropanamines. It is used in the synthesis of various drugs and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

  • Analytical Techniques in Toxicology : One study described a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting a derivative of N-benzyl phenethylamines, highlighting its application in toxicological analysis and forensic science (Poklis et al., 2014).

  • Synthesis of Hybrid Anticonvulsants : Research on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds has been conducted to develop new hybrid anticonvulsant agents. This study combined chemical fragments of well-known antiepileptic drugs, indicating a potential application in the development of new medications (Kamiński et al., 2015).

  • Anticonvulsant Studies : The synthesis and anticonvulsant efficacy of various N-Benzyl-3-[(chlorophenyl)amino]propanamides were examined, demonstrating their potential use against generalized seizures. This research could contribute to the development of new treatments for epilepsy (Idris et al., 2011).

  • Forensic Identification of Substances : Methods for the analysis of specific propanamines were developed to distinguish them from related compounds in forensic settings, showcasing the role of these compounds in analytical chemistry and forensic science (Noggle et al., 1991).

  • Design and Synthesis of Novel Compounds : Research has been conducted on the design and synthesis of novel propanamine derivatives, indicating a focus on creating new chemical entities with potential therapeutic or analytical applications (Jing, 2010).

properties

IUPAC Name

N-[(2-pentoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-5-8-11-17-15-10-7-6-9-14(15)12-16-13(2)3/h6-7,9-10,13,16H,4-5,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQVTEOEUPUBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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